N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

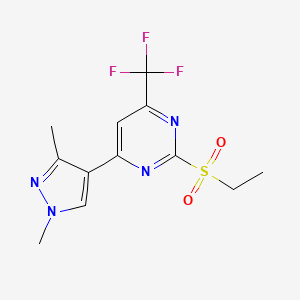

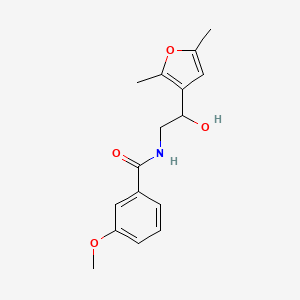

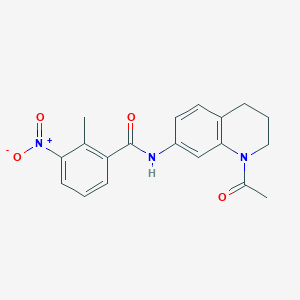

“N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . There are several methods for the synthesis of 1,3,4-oxadiazoles, including the use of K2CO3 as a base to achieve an unexpected and highly efficient C-C bond cleavage .Molecular Structure Analysis

The oxadiazole ring in the molecule consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are diverse and depend on the substituents present in the molecule. For example, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Many oxadiazole derivatives, including the compound , have been found to exhibit antibacterial and antifungal properties . They can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Antiviral Activity

Oxadiazole derivatives have shown potential as antiviral agents . They could be used in the development of new treatments for viral diseases.

Anticancer Activity

Compounds based on 1,3,4-oxadiazole have been proven to exhibit antineoplastic and anticancer properties . They could be used in the development of new cancer therapies.

Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives have been found to have anti-inflammatory and analgesic properties . They could be used in the development of new pain relief and anti-inflammatory medications.

Antioxidant Activity

Some oxadiazole derivatives have been found to exhibit antioxidant properties . They could be used in the development of new treatments for diseases related to oxidative stress.

Blood Pressure Lowering Activity

Oxadiazole derivatives have been found to have blood pressure lowering properties . They could be used in the development of new treatments for hypertension.

Antidiabetic Activity

Some oxadiazole derivatives have shown potential as antidiabetic agents . They could be used in the development of new treatments for diabetes.

Anticonvulsant Activity

Oxadiazole derivatives have shown potential as anticonvulsant agents . They could be used in the development of new treatments for epilepsy and other seizure disorders.

Propiedades

IUPAC Name |

N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c29-24(25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)28-15-13-20(14-16-28)23-27-26-22(30-23)19-11-12-19/h1-10,19-21H,11-16H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMHACBBLLLZBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride](/img/structure/B2972535.png)

![(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2972537.png)

![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2972542.png)

![4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2972543.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2972545.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2972555.png)